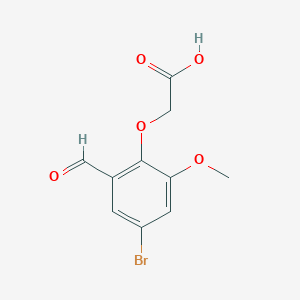

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid

Vue d'ensemble

Description

The compound of interest, (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, is a brominated aromatic compound with a methoxy group and a formyl group attached to the phenyl ring, and an acetic acid moiety as a substituent. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions can give insights into its chemical behavior.

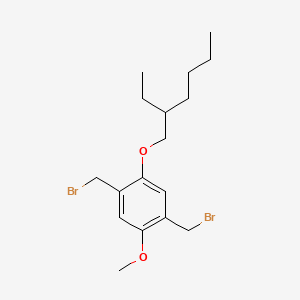

Synthesis Analysis

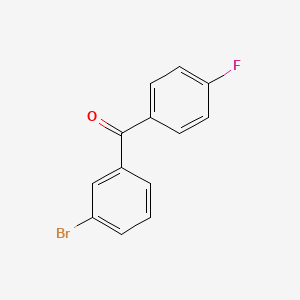

The synthesis of related brominated aromatic compounds involves regioselective bromination. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be used for the synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, with careful control of the reaction conditions to ensure the correct regioselectivity.

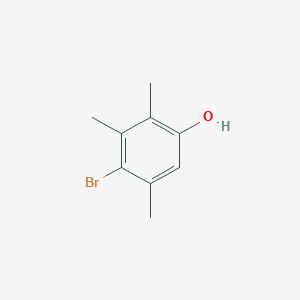

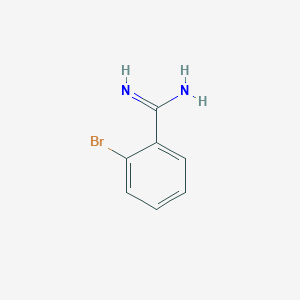

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds shows that the bromine atom is electron-withdrawing, while methoxy and acetyl substituents are electron-donating . This influences the angles between the atoms in the molecule, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . These structural features are important for understanding the reactivity and interactions of the molecule.

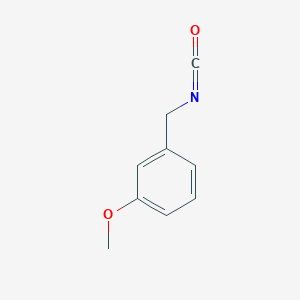

Chemical Reactions Analysis

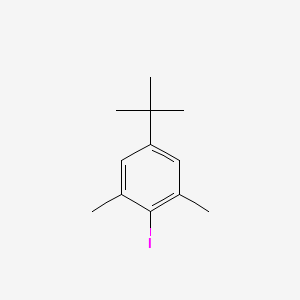

Brominated compounds can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives of heterocyclic systems in acetic acid show that the presence of electron-donating groups can significantly affect the rate of bromination . Additionally, the prototropic rearrangement of brominated compounds can be catalyzed by bases in acetic acid, indicating that (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid may also undergo similar rearrangements under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The strong electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents affect the compound's acidity, boiling point, solubility, and other physical properties. The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers through strong O—H⋯O hydrogen bonds, which could be indicative of the solid-state behavior of similar compounds .

Applications De Recherche Scientifique

Antimicrobial Applications

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that certain derivatives, specifically 1,3,4-thiadiazole derivatives, exhibit significant in vitro antimicrobial activities against various strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016). Another study focusing on phenoxy acetic acid derivatives found them to be effective anti-mycobacterial agents against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

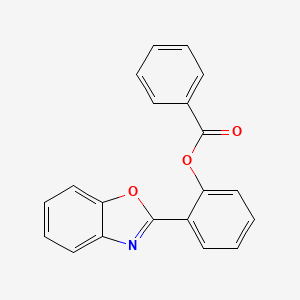

Interactions with Metals

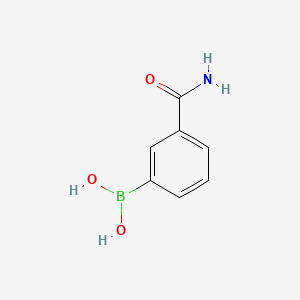

Research has also delved into the interactions of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid with metals. A study revealed the crystal structures of its acid and zinc(II) complex, offering insights into its potential applications in coordination chemistry and materials science (O'reilly, Smith, Kennard, & Mak, 1987).

Antioxidant Activities

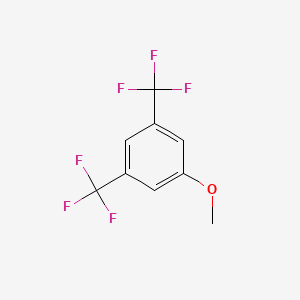

Certain bromophenols, including derivatives of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, have been isolated from marine algae and evaluated for their antioxidant activities. These compounds demonstrated potent activities, suggesting potential applications in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Structural Analysis

Structural analysis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid has been conducted to understand its molecular configuration. One study synthesized the compound and analyzed its molecular structure, contributing to the knowledge of its chemical properties and potential applications (Guzei, Gunderson, & Hill, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDYCPFAYHFSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395041 | |

| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

CAS RN |

20037-38-1 | |

| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)